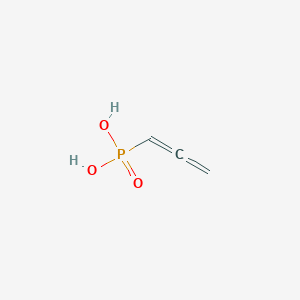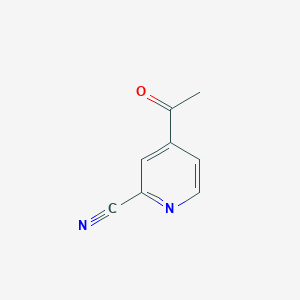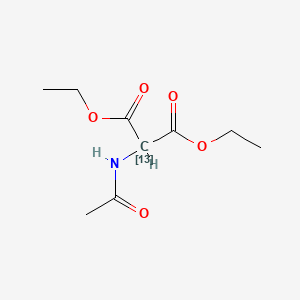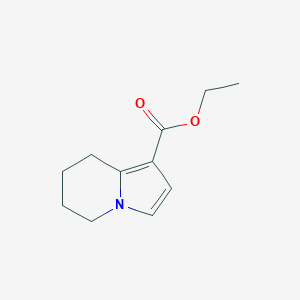
Propadienylphosphonic acid
Vue d'ensemble
Description
Propadienylphosphonic acid is a phosphonic acid derivative. Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
Synthesis Analysis
The synthesis of propadienylphosphonic acid involves reacting propargyl alcohol with an excess of phosphorous trichloride at elevated temperature to form 2-propynylphosphorodichloridite. This compound is then thermally rearranged to propadienylphosphinic dichloride. The latter compound is catalytically hydrogenated and then hydrolyzed to form propadienylphosphonic acid .Applications De Recherche Scientifique
Proton-Conducting Membranes in Fuel Cells
Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], synthesized through a method involving the reaction of diphenyl chlorophosphate with lithio-functionalized aryloxyphosphazenes, are potential candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Applications in Organic Synthesis
Propanephosphonic acid anhydride (T3P®) is extensively used in organic synthesis for reactions like condensation, functional group transformation, heterocycles preparation, and catalysis. Its high yield, broad functional group tolerance, and easy work-up make it ideal for large-scale drug molecule preparations (Vishwanatha et al., 2013).
Synthesis of Phosphonic Acids
Phosphonic acids, structurally analogous to phosphate moieties, are used in a variety of applications such as drug design, surface functionalization, and medical imaging. Various synthesis methods of phosphonic acids from different precursors are crucial for many research projects (Sevrain et al., 2017).
Catalysis in Organic Chemistry
Phenylphosphonic acid is an efficient and reusable heterogeneous catalyst for the synthesis of α-aminophosphonates. It demonstrates broad applicability across different amines and carbonyl compounds (Bedolla-Medrano et al., 2014).
Medicinal Chemistry
R-Aminophosphonic acids, which replace the carboxylic group with a phosphonic acid, show broad potential in influencing physiological and pathological processes. They are used in agrochemistry and medicine, often as enzyme inhibitors (Mucha et al., 2011).
Degradation of Polymers
Esters of H-phosphonic and phosphoric acids are effective in degrading polyurethane, polycarbonate, and polyamide polymers. These phosphorus-containing degradation products have fire retardant properties and can be reapplied in various industrial processes (Mitova et al., 2013).
Scale Inhibition in Industrial Water
Newly synthesized aminophosphonic acids show high efficiency in inhibiting scale formation in industrial water systems, impacting the crystal growth of compounds like CaCO3 and CaSO4 (Issabayev et al., 2018).
Mécanisme D'action
Target of Action
Propadienylphosphonic acid, also known as 1,2-PROPADIENYLPHOSPHONIC ACID, is primarily used as an additive in polymers and plastics . It is also used as a catalyst, intermediate, or reagent in chemical synthesis . .
Mode of Action
In the context of its use in chemical synthesis, it likely interacts with other reactants to facilitate the formation of desired products .
Biochemical Pathways
For instance, they can mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Pharmacokinetics
Understanding and optimizing these pharmacokinetic properties is essential for reducing attrition rates in drug research and development .
Result of Action
As a chemical reagent, it likely contributes to the formation of desired products in chemical reactions .
Action Environment
The action, efficacy, and stability of propadienylphosphonic acid can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but can be oxidized and decomposed at high temperatures and in the presence of oxygen . Therefore, the storage and handling conditions can significantly impact its effectiveness and stability.
Propriétés
InChI |
InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h3H,1H2,(H2,4,5,6) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSHPJNGHQXCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517863 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propadienylphosphonic acid | |
CAS RN |
34163-96-7 | |
| Record name | Propadienylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)



![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)



